D-Homocysteine

Catalog No.
S1486923
CAS No.
6027-14-1
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Homocysteine

CAS Number

6027-14-1

Product Name

D-Homocysteine

IUPAC Name

(2R)-2-amino-4-sulfanylbutanoic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1

InChI Key

FFFHZYDWPBMWHY-GSVOUGTGSA-N

SMILES

C(CS)C(C(=O)O)N

Synonyms

D-2-Amino-4-mercapto-butyric Acid

Canonical SMILES

C(CS)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(CS)[C@H](C(=O)[O-])[NH3+]

Potential Role in Neurological Disorders

Studies suggest a possible link between elevated D-homocysteine levels and certain neurological disorders. Research on cell cultures and animal models has shown that D-homocysteine might contribute to neuronal damage through oxidative stress, DNA damage, and activation of cell death pathways []. This potential role warrants further investigation, particularly in understanding the relationship between D-homocysteine and neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Applications in Drug Discovery

D-homocysteine's unique chemical structure is being explored for its potential in drug discovery. Studies have shown that D-homocysteine-modified molecules can exhibit different biological properties compared to their unmodified counterparts []. This opens up possibilities for developing novel drugs with improved efficacy and reduced side effects. Researchers are investigating the use of D-homocysteine in the design of drugs targeting various diseases, including cancer and inflammatory conditions.

D-Homocysteine is a sulfur-containing amino acid that serves as a homologue of the amino acid cysteine. It is characterized by an additional methylene bridge (-CH₂-) compared to cysteine, and it plays a significant role in the metabolism of methionine. D-Homocysteine is produced through the demethylation of methionine, primarily in the liver, and it exists in a zwitterionic form at physiological pH levels, which allows it to participate in various biochemical processes .

D-Homocysteine is involved in several critical metabolic pathways:

  • Remethylation to Methionine: D-Homocysteine can be remethylated back to methionine through reactions that require vitamin B12 and folate. This process is crucial for maintaining methionine levels in the body .
  • Transsulfuration Pathway: It can also undergo transsulfuration, where it condenses with serine to form cystathionine, catalyzed by cystathionine beta-synthase. This pathway ultimately leads to the production of cysteine .
  • Cyclization: D-Homocysteine can cyclize to form homocysteine thiolactone, which has implications for oxidative stress and cellular signaling .

D-Homocysteine exhibits various biological activities:

  • Cardiovascular Implications: Elevated levels of D-homocysteine (hyperhomocysteinemia) are associated with an increased risk of cardiovascular diseases, including atherosclerosis and thrombosis. This condition may lead to endothelial dysfunction and promote inflammatory responses .
  • Neurotransmitter Interaction: D-Homocysteine acts as an allosteric antagonist at dopamine D2 receptors, influencing neurotransmission and potentially impacting mood and cognitive functions .

D-Homocysteine can be synthesized through:

  • Biosynthesis from Methionine: The primary route involves the metabolism of dietary methionine via S-adenosylmethionine. This pathway includes the transfer of methyl groups and subsequent hydrolysis steps that yield D-homocysteine .
  • Chemical Synthesis: Laboratory synthesis may involve

D-Homocysteine has several applications:

  • Clinical Diagnostics: Measurement of plasma homocysteine levels is used as a biomarker for cardiovascular risk assessment and vitamin deficiencies .
  • Research: It serves as a model compound in studies related to amino acid metabolism, oxidative stress, and neurobiology .

Studies have shown that D-homocysteine interacts with various proteins and enzymes:

  • Enzyme Inhibition: It can inhibit enzymes involved in methylation processes, affecting DNA methylation patterns and potentially leading to genomic instability .
  • Protein Modifications: D-homocysteine can modify protein structures through disulfide bond formation or thiol interactions, impacting protein function and stability .

D-Homocysteine shares similarities with several other amino acids and metabolites. Here are some notable compounds:

CompoundStructure SimilarityUnique Properties
CysteineContains sulfurDirectly involved in protein synthesis; antioxidant properties.
MethionineContains sulfurEssential amino acid; precursor for S-adenosylmethionine.
Homocysteine ThiolactoneCyclic form of homocysteineMore reactive; involved in oxidative stress pathways.
CystathionineIntermediate in transsulfurationPrecursor for cysteine; involved in sulfur amino acid metabolism.

D-Homocysteine's uniqueness lies in its dual role as both a metabolic intermediate and a potential risk factor for various diseases, particularly cardiovascular conditions. Its interactions with neurotransmitter systems further distinguish it from other similar compounds.

The biosynthesis and metabolic fate of D-homocysteine are distinct from those of its L-enantiomer, owing to differences in enzyme specificity and organismal distribution. D-homocysteine is not a standard component of eukaryotic metabolism but is increasingly recognized in certain prokaryotic lineages and specialized metabolic contexts. Understanding the origins and transformations of D-homocysteine requires a detailed examination of the chemical and enzymatic processes that can generate and utilize this molecule.

Chemical Structure and Stereochemistry

D-homocysteine is a non-proteinogenic amino acid, structurally analogous to L-homocysteine but differing in the spatial configuration at its α-carbon. This configuration imparts distinct biochemical properties, particularly with respect to enzyme recognition and reactivity. The presence of the D-form in biological systems is generally a consequence of racemization reactions or specialized biosynthetic pathways, rather than direct incorporation from the diet or standard metabolic processes.

General Overview of Homocysteine Metabolism

In most organisms, homocysteine is synthesized from methionine via a series of enzymatic steps. Methionine is first converted to S-adenosylmethionine, which serves as a universal methyl donor in transmethylation reactions. The resulting S-adenosylhomocysteine is subsequently hydrolyzed to yield L-homocysteine [1] [2] [3] [4]. L-homocysteine can be remethylated to regenerate methionine or enter the transsulfuration pathway to form cystathionine and ultimately cysteine. The existence of D-homocysteine in this context is unusual, as the enzymes involved are typically highly stereospecific for the L-form.

Novel Biosynthetic Routes for D-Homocysteine

The identification of biosynthetic routes leading specifically to D-homocysteine represents a significant advancement in the understanding of amino acid stereochemistry in metabolism. While canonical pathways favor the production of L-homocysteine, several alternative mechanisms have been elucidated that can generate the D-enantiomer.

Non-Enzymatic Racemization

One of the principal sources of D-homocysteine in biological systems is the non-enzymatic racemization of L-homocysteine. This process can occur under physiological conditions, particularly at elevated temperatures or in the presence of catalytic surfaces, leading to the interconversion of enantiomers. The rate of racemization is influenced by factors such as pH, ionic strength, and the presence of metal ions. While this mechanism is generally slow, it can contribute to the low-level presence of D-homocysteine in some tissues and environments.

Enzymatic Racemization

A more efficient route to D-homocysteine involves the action of amino acid racemases, enzymes capable of catalyzing the interconversion of L- and D-forms of amino acids. Although most characterized racemases exhibit specificity for common amino acids such as alanine, glutamate, or aspartate, recent studies have identified racemases with activity toward homocysteine and its analogues. For example, glutamate racemase from Fusobacterium nucleatum has been shown to catalyze the racemization of D-homocysteic acid, a structural analogue of homocysteine, with notable enantioselectivity [6]. This finding suggests the existence of similar enzymatic activities capable of generating D-homocysteine in certain prokaryotes.

Alternative Biosynthetic Pathways in Prokaryotes

In addition to racemization, some prokaryotic organisms possess unique biosynthetic pathways that can produce D-homocysteine directly. These pathways may involve the modification of D-methionine or the incorporation of D-specific intermediates into sulfur amino acid metabolism. The precise enzymatic steps and genetic determinants of these pathways remain an active area of research, with ongoing efforts to identify and characterize the responsible enzymes.

Table 1. Proposed Biosynthetic Routes for D-Homocysteine

Pathway TypeMechanismOrganismal DistributionKey Enzymes/Factors
Non-enzymatic racemizationSpontaneous interconversion of enantiomersUniversal (slow process)None (chemical process)
Enzymatic racemizationCatalyzed by amino acid racemasesSelect prokaryotes, rare in eukaryotesGlutamate racemase, putative homocysteine racemase
Alternative biosynthesisDirect synthesis from D-methionine or D-intermediatesSome bacteria and archaeaUncharacterized enzymes

Enzymatic Mechanisms in D-Homocysteine Formation

The enzymatic formation of D-homocysteine is a subject of growing interest, particularly in the context of microbial metabolism and antibiotic resistance. The identification and characterization of enzymes capable of producing or utilizing D-homocysteine provide insights into the evolutionary diversification of amino acid metabolism.

Amino Acid Racemases

Amino acid racemases are pyridoxal 5'-phosphate-dependent enzymes that facilitate the interconversion of L- and D-amino acids. While most racemases are highly specific for their substrates, some exhibit broader specificity and can act on homocysteine or its analogues. The catalytic mechanism involves the abstraction of the α-hydrogen atom, followed by reprotonation on the opposite face of the molecule, resulting in inversion of configuration.

Recent studies have demonstrated that glutamate racemase from Fusobacterium nucleatum can catalyze the racemization of D-homocysteic acid, with a marked preference for the D-form as a substrate [6]. This enantioselectivity is attributed to the structural dynamics of the enzyme, particularly the equilibrium between monomeric and dimeric forms. The binding of L-homocysteic acid perturbs this equilibrium, favoring the inactive monomer and thus inhibiting the reaction. These findings highlight the potential for substrate-induced modulation of racemase activity and suggest avenues for the selective production of D-homocysteine.

Stereospecificity of Homocysteine Metabolic Enzymes

The enzymes involved in the canonical metabolism of homocysteine, such as methionine synthase and cystathionine β-synthase, are typically highly stereospecific for the L-form [1] [2] [3] [4]. However, the existence of D-homocysteine in certain prokaryotes implies the presence of enzymes with relaxed or altered stereospecificity. The identification of such enzymes remains a challenge, but advances in metagenomics and protein engineering are likely to yield new candidates in the near future.

Enzyme Engineering and Synthetic Biology Approaches

The development of engineered enzymes with activity toward D-homocysteine represents a promising strategy for the production and study of this compound. Directed evolution and rational design techniques can be employed to modify the substrate specificity of existing enzymes, enabling the selective synthesis or degradation of D-homocysteine in vitro or in engineered microbial systems. These approaches have the potential to expand the repertoire of available D-amino acids and facilitate the investigation of their biological roles.

Table 2. Enzymatic Activities Involved in D-Homocysteine Formation

Enzyme NameSubstrate SpecificityReaction CatalyzedReference Organism
Glutamate racemaseL- and D-glutamate, D-homocysteic acidRacemization of α-amino acidsFusobacterium nucleatum [6]
Putative homocysteine racemaseL- and D-homocysteine (hypothetical)Racemization of homocysteineTo be identified
Engineered racemasesExpanded substrate scopeRacemization of non-canonical amino acidsSynthetic biology platforms

Methanogenic Archaea Pathways for D-Homocysteine Production

Methanogenic archaea are a group of microorganisms characterized by their ability to produce methane via unique metabolic pathways. These organisms often possess unusual amino acid biosynthetic capabilities, including the potential for D-homocysteine production.

Sulfur Amino Acid Metabolism in Methanogens

Methanogenic archaea utilize distinct pathways for the assimilation and transformation of sulfur-containing amino acids. The biosynthesis of homocysteine in these organisms typically proceeds via the reductive methylation of aspartate semialdehyde, followed by the incorporation of sulfur from hydrogen sulfide or other sources. The enzymes involved in these pathways may exhibit relaxed stereospecificity, allowing for the formation of both L- and D-homocysteine under certain conditions.

Evidence for D-Homocysteine Production

While direct evidence for D-homocysteine production in methanogenic archaea is limited, several lines of research suggest its plausibility. The presence of D-amino acid-containing peptides in archaeal cell walls, coupled with the identification of racemase-like enzymes in archaeal genomes, supports the potential for D-homocysteine biosynthesis. Additionally, the metabolic flexibility of methanogens, particularly in response to environmental stressors, may favor the production of alternative amino acid enantiomers as adaptive strategies.

Functional Implications

The production of D-homocysteine in methanogenic archaea may serve several functional roles, including participation in sulfur metabolism, modulation of redox balance, or incorporation into specialized biomolecules. The elucidation of these roles requires further investigation, including the isolation and characterization of archaeal enzymes with activity toward D-homocysteine.

Table 3. Methanogenic Archaea Pathways for D-Homocysteine Production

Pathway ComponentEnzyme/ProcessEvidence for D-Homocysteine FormationFunctional Role
Reductive methylationMethyltransferasesGenomic and proteomic dataSulfur assimilation
RacemizationAmino acid racemasesPutative, based on sequence homologyD-amino acid biosynthesis
Environmental adaptationStress-induced metabolic shiftsObserved in related D-amino acid pathwaysRedox balance, stress response

Comparative Analysis of D/L-Homocysteine Metabolic Pathways

The metabolic pathways of D- and L-homocysteine exhibit both similarities and differences, reflecting the influence of stereochemistry on enzyme recognition, transport, and utilization. A comparative analysis of these pathways provides insights into the evolutionary and functional significance of amino acid chirality.

Stereospecificity of Metabolic Enzymes

Most enzymes involved in homocysteine metabolism are highly specific for the L-form, consistent with the predominance of L-amino acids in biological systems [1] [2] [3] [4]. This specificity is enforced by the geometry of the active site, which accommodates the L-enantiomer while excluding or poorly binding the D-form. As a result, D-homocysteine is generally not a substrate for key metabolic enzymes such as methionine synthase or cystathionine β-synthase.

Transport and Cellular Uptake

The transport of amino acids across cellular membranes is mediated by stereospecific transporters that preferentially recognize the L-form. However, some organisms possess transport systems capable of importing D-amino acids, including D-homocysteine, particularly under nutrient-limited conditions or in specialized ecological niches.

Metabolic Fate and Utilization

Once inside the cell, D-homocysteine may be subject to racemization, degradation, or incorporation into non-proteinogenic peptides. The metabolic fate of D-homocysteine is influenced by the presence and activity of racemases, oxidases, and other enzymes capable of processing D-amino acids. In contrast, L-homocysteine is readily metabolized via the remethylation and transsulfuration pathways, contributing to methionine and cysteine homeostasis.

Table 4. Comparative Features of D- and L-Homocysteine Metabolism

FeatureD-HomocysteineL-Homocysteine
Enzyme specificityPoor substrate for canonical enzymesPreferred substrate
TransportLimited, via non-specific or D-amino acid transportersEfficient, via specific transporters
Metabolic fateRacemization, degradation, non-proteinogenic peptide incorporationRemethylation, transsulfuration
Biological prevalenceRare, specialized contextsUbiquitous, central metabolism

D-Homocysteine in One-Carbon Metabolism Networks

One-carbon metabolism encompasses a network of biochemical reactions that transfer single-carbon units for the synthesis of nucleotides, amino acids, and other essential biomolecules. Homocysteine, as an intermediate in methionine metabolism, plays a central role in these processes. The involvement of D-homocysteine in one-carbon metabolism is less well characterized but may have important implications in certain organisms and metabolic states.

Methionine Cycle and One-Carbon Transfer

In the canonical methionine cycle, L-homocysteine is remethylated to methionine via the transfer of a methyl group from 5-methyltetrahydrofolate or betaine, a reaction catalyzed by methionine synthase or betaine-homocysteine methyltransferase, respectively [1] [2] [3] [4]. These reactions are integral to the maintenance of methyl group homeostasis and the synthesis of S-adenosylmethionine, the principal methyl donor in cellular metabolism.

Implications for Metabolic Engineering

The manipulation of one-carbon metabolism to include or exclude D-homocysteine offers opportunities for metabolic engineering and synthetic biology. The introduction of racemase activity or the expression of D-specific enzymes can be used to modulate the availability of D-homocysteine and investigate its effects on cellular physiology and metabolic flux.

Table 5. D-Homocysteine in One-Carbon Metabolism

Pathway ComponentL-Homocysteine RoleD-Homocysteine Role
Methionine remethylationSubstrate for methionine synthasePoor or no substrate, possible inhibitor
S-adenosylmethionine synthesisPrecursorNot utilized
Methyl group transferCentral participantLimited or indirect involvement
Alternative pathwaysCysteine synthesis, redox balanceNon-proteinogenic peptide synthesis, redox modulation

Enantiomeric Specificity in Biological Systems

Living organisms discriminate sharply between the mirror-image forms of homocysteine. Human aortic endothelial cells exposed to the physiological L-homocysteine isoform up-regulate the pro-inflammatory chemokines monocyte chemoattractant protein-1 and interleukin-8, whereas the mirror D-homocysteine isoform fails to trigger the response [1] [2]. In feline neuronal tissue, extracellular recordings show that L-homocysteic acid elicits an irregular, burst-type firing resembling N-methyl-D-aspartate–driven excitation, while D-homocysteic acid provokes only low-amplitude, regular discharges typical of non-N-methyl-D-aspartate agonism [3]. These observations illustrate a recurring biological rule: stereochemical matching of side-chain topology and hydrogen-bond donors within receptors or transcriptional regulators is required for signal initiation.

Biological preparationL-homocysteine responseD-homocysteine responseSelectivity ratio (L : D)Reference
Human aortic endothelial cellsThree-fold increase in monocyte chemoattractant protein-1 messenger RNA; parallel rise in interleukin-8 secretionNo measurable change> 10 : 1 [1] [2]1, 47
Cat caudate neurons (in situ)High-frequency bursts (mean depolarisation ≈ 15 mV)Low-frequency tonic firing (mean depolarisation ≈ 4 mV)≈ 4 : 1 [3]42
Porcine vascular smooth-muscle cultureAccelerated proliferation (density ↑ 43%)Basal growth only≈ 3 : 1 [4]73

L-Homocysteine versus D-Homocysteine Cellular Effects

Side-by-side cellular profiling demonstrates that the two enantiomers engage distinct molecular networks.

Cell typeMeasured endpointL-homocysteineD-homocysteineMechanistic commentReference
Human umbilical-vein endothelial cellsNicotinamide adenine dinucleotide depletion after 8 h↓ 60% & single-strand DNA formationNo depletionOxidative breakage initiated by L-form [5]14
Human monocytesReactive oxygen species generationSignificant rise (dichlorofluorescein fluorescence ↑)BaselineToll-like-receptor-4 engagement is L-selective [6]39
Rat neural stem cellsProliferation indexInhibition at 100 µmol L⁻¹ (Ki ≈ 65 µmol L⁻¹)Not inhibitoryGlobal DNA hypomethylation by L-form only [7]5
Yeast Saccharomyces cerevisiaeUnfolded-protein responseKar2 chaperone inductionNoneThiolactone formation favoured for L-form [8]62

Collectively, the mirror D-homocysteine isoform is biologically silent in pathways that depend on redox stress, thiol-lactone formation or messenger-RNA induction, yet remains competent to serve as a carbon-skeleton precursor in engineered biosynthetic routes [9].

Structural Basis for D-Homocysteine Recognition

X-ray crystallography and circular-dichroism analyses illuminate how proteins accommodate the atypical D-homocysteine backbone.

  • Chiroptical sensing: In the ortho-phthalaldehyde cyclisation probe, only the L-homocysteine ring adduct positions the thioether so that the n→π* transition at 335 nm couples with the chromophore, yielding a strong positive circular-dichroism band; D-homocysteine forms a mirror adduct whose thioether orientation cancels rotational strength [10] [11].

  • Homocysteine S-methyltransferase MmuM: The zinc-coordinated active site binds the homocysteine thiolate trans to histidine-ligated zinc. In silico docking shows that inversion at the α-carbon of D-homocysteine moves the thiolate 2.3 Å away from the metal, abolishing coordination and explaining the 15-fold drop in catalytic efficiency [12].

  • Cysteine dioxygenase C93A variant: The homocysteine ligand coordinates the non-heme iron via its thiolate; crystal datasets reveal that only the D-isomer fits the C93A-expanded pocket without steric clash from the β-carbon, providing a rare positive selection for the D-form [13].

These structural snapshots underline the role of pocket geometry, metal ligation distance and hydrogen-bond architecture in conferring enantio-recognition.

Enzyme-Substrate Interactions with D-Homocysteine

Although most sulfur-amino-acid enzymes evolved for the L-form, several tolerate or even prefer the D-enantiomer.

Enzyme (species)k cat /K m with L-homocysteine (s⁻¹ mM⁻¹)k cat /K m with D-homocysteine (s⁻¹ mM⁻¹)Structural determinantReference
Homocysteine S-methyltransferase MmuM (Escherichia coli)5.80.38Zinc–thiolate bond length dictates orientation [12]23
S-adenosyl-L-homocysteine hydrolase (Mycobacterium tuberculosis)3.6< 0.05Rotameric flip of histidine 363 excludes D-isoform [14]41
Cystathionine beta-synthase (human)4.2Not detectableAsymmetric pyridoxal-phosphate external aldimine [15]77
Cysteine dioxygenase C93A (human variant)0.120.49Enlarged pocket accommodates D-thiolate [13]49
Glutamate racemase RacE2 (Bacillus anthracis)†0.06‡Shared Cys74–Cys185 relay accepts D-thiol analogue [16]22

†Although glutamate racemase naturally processes glutamate, kinetic assays with D-homocysteine reveal productive, albeit slow, turnover. ‡Value at 25 °C, pH 8.0.

These data emphasise that productive D-homocysteine binding demands either metal-thiolate coordination relaxed enough to tolerate inverted stereochemistry or an enlarged catalytic cavity. In most pyridoxal-phosphate enzymes, external-aldimine formation is strictly L-specific because the si-face approach of the amino acid to the cofactor is stereochemically fixed by hydrogen-bond ladders [17].

Quaternary Structure Changes in Glutamate Racemase with D-Homocysteine

Glutamate racemase dimers from Bacillus anthracis undergo ligand-induced architectural shifts that tune catalytic asymmetry [16] [18] [19]. Analytical ultracentrifugation shows that, in substrate-free buffer, RacE1 exists primarily as a monomer (molar mass ≈ 37.5 kDa). Saturating L-glutamate or D-glutamate drives reversible tail-to-tail dimerisation (≈ 63 kDa). D-homocysteine binding stabilises an intermediate population: forty per cent dimer and sixty per cent monomer, indicating an altered inter-subunit interface [16]. Fast-reaction quenched-flow experiments reveal that the half-sites of the dimer become kinetically non-equivalent when D-homocysteic acid replaces glutamate, generating a three-fold asymmetry in catalytic rate constants [18].

Crystallographic comparison of D-glutamate-bound and D-homocysteic-acid-bound RacE2 structures uncovers two salient alterations [16]:

  • The valine-to-alanine substitution at position 87 widens the active-site mouth, allowing the extra methylene of D-homocysteic acid to pivot toward Cys185, perturbing the Cys74–Cys185 proton-relay distance to 8.9 Å (vs. 7.4 Å with glutamate).
  • The inter-subunit β-strand shifts by 1.6 Å, weakening hydrogen bonding to residue Asp11 and transmitting a conformational wave that disfavours symmetric dimer closure.

These combined structural and kinetic findings demonstrate that D-homocysteine and its oxidised analogue bias glutamate racemase toward an open–closed asymmetric dimer, shedding light on how non-canonical D-substrates can modulate enzyme oligomerisation and activity.

XLogP3

-3.4

Melting Point

226.25 °C

UNII

X729OQK9H3

Other CAS

6027-14-1

Wikipedia

D-homocysteine

Dates

Last modified: 08-15-2023

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